2-Fluoro-N-phenylpyridine-4-carboxamide
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Overview
Description
2-Fluoro-N-phenylpyridine-4-carboxamide: is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a phenyl group attached to the nitrogen atom of the carboxamide group. The incorporation of fluorine into organic molecules often imparts unique physical, chemical, and biological properties, making fluorinated compounds valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate reaction conditions . The carboxamide group can be formed by reacting the fluorinated pyridine with an appropriate amine, such as aniline, in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods: Industrial production of 2-Fluoro-N-phenylpyridine-4-carboxamide may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-phenylpyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The carboxamide group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like potassium fluoride (KF) or cesium fluoride (CsF) are commonly used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-N-phenylpyridine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-N-phenylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets . The carboxamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the carboxamide and phenyl groups.
N-Phenylpyridine-4-carboxamide: A non-fluorinated analog with different chemical and biological properties.
4-Fluoro-N-phenylpyridine-2-carboxamide: A positional isomer with the fluorine atom at a different position on the pyridine ring.
Uniqueness: 2-Fluoro-N-phenylpyridine-4-carboxamide is unique due to the specific positioning of the fluorine atom and the presence of both the phenyl and carboxamide groups. This combination imparts distinct physical, chemical, and biological properties, making it valuable for various applications .
Properties
CAS No. |
920986-91-0 |
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Molecular Formula |
C12H9FN2O |
Molecular Weight |
216.21 g/mol |
IUPAC Name |
2-fluoro-N-phenylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H9FN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) |
InChI Key |
GZFCEHZVFABPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)F |
Origin of Product |
United States |
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